molecular formula C17H20ClN3OS B2795796 7-(2-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane CAS No. 1786247-81-1

7-(2-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane

Cat. No.: B2795796
CAS No.: 1786247-81-1
M. Wt: 349.88
InChI Key: JJPYSKWRYTVPQC-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane (CAS 1786247-81-1) is a specialized chemical compound with a molecular formula of C17H20ClN3OS and a molecular weight of 349.88 g/mol . This complex molecule features a 1,4-thiazepane core structure, which is a seven-membered ring containing nitrogen and sulfur atoms, substituted with a 2-chlorophenyl group and a 3,5-dimethyl-1H-pyrazole-4-carbonyl moiety . The integration of the pyrazole ring, a privileged structure in medicinal chemistry, suggests significant potential for diverse biological activity and makes it a valuable scaffold for rational drug design and structure-activity relationship (SAR) studies . Pyrazole analogs are known to interact with a wide range of therapeutic targets, and substitutions on the pyrazole ring are key to modulating molecular interactions, efficacy, and potency . Compounds with similar 1,4-thiazepane and heterocyclic architectures have been investigated in pharmaceutical research for various applications, including as inhibitors for enzymes like matrix metalloproteinases . Furthermore, the chlorophenyl substituent is a common pharmacophore found in compounds with documented pharmacological activity, such as cannabinoid-1 receptor (CB1R) inverse agonists . This combination of structural features makes this compound a promising candidate for advanced research in developing novel therapeutic agents, particularly in areas like oncology, neuroscience, and metabolic diseases. It is available for research purposes in multiple quantities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYSKWRYTVPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The 1,4-thiazepane core differentiates this compound from related heterocycles such as 1,4-diazepines and 1,4-oxazepines . Key distinctions include:

Core Structure Heteroatoms Ring Strain Electronic Effects Example Compounds
1,4-Thiazepane S, N Moderate Sulfur’s polarizability enhances π-interactions Target compound
1,4-Diazepine 2N Low Increased basicity due to additional N Compound 4g (benzo[b][1,4]diazepin derivative)
1,4-Oxazepine O, N Moderate Oxygen’s electronegativity improves solubility Compound 4h (benzo[b][1,4]oxazepin derivative)

The sulfur atom in thiazepane may improve membrane permeability compared to oxygen in oxazepines, while the absence of a second nitrogen (vs. diazepines) could reduce metabolic instability .

Substituent Profiles

A. 2-Chlorophenyl Group
The 2-chlorophenyl substituent is a common feature in the target compound and intermediates from (e.g., compound^3). Chlorine’s electron-withdrawing effects enhance lipophilicity and may stabilize aryl-protein interactions. This substituent is prevalent in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

B. Pyrazole Carbonyl vs. Benzamide/Coumarin Groups

  • Pyrazole Carbonyl : The 3,5-dimethylpyrazole-4-carbonyl group in the target compound is a compact, electron-rich moiety. Pyrazole derivatives are frequently employed in kinase inhibitors due to their hydrogen-bonding capacity.
  • Benzamide () : Compound^3 features a benzamide group, which offers planar rigidity for π-stacking but may reduce metabolic resistance compared to pyrazole.
  • Coumarin () : Compounds 4g and 4h incorporate coumarin, a fluorescent scaffold with anticoagulant and anti-inflammatory properties. However, its larger size may limit bioavailability compared to pyrazole .

Q & A

Q. What are the common synthetic routes for preparing 7-(2-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

  • Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen atoms under basic conditions (e.g., triethylamine) .
  • Chlorophenyl introduction : Substitution or coupling reactions using 2-chlorophenyl halides, optimized at 60–80°C in polar aprotic solvents like DMF .
  • Pyrazole-carbonyl attachment : Acylation via coupling reagents (e.g., DCC) to introduce the 3,5-dimethylpyrazole moiety . Yield optimization requires strict control of temperature, solvent choice, and catalyst selection. For example, microwave-assisted synthesis can reduce reaction time by 50% compared to conventional methods .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazepane ring and substituent positions (e.g., chlorophenyl integration at δ 7.2–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .
  • X-ray crystallography (via SHELX) : Resolves absolute configuration; SHELXL refines bond lengths/angles with precision (<0.01 Å resolution) .

Q. What preliminary biological activities have been reported for structurally similar thiazepane derivatives?

Analogous compounds (e.g., 7-(2,5-difluorophenyl)-1,4-thiazepanes) show:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive pathogens .
  • Enzyme inhibition : IC₅₀ of 50 nM for kinase targets due to hydrophobic interactions with the thiazepane ring . These activities suggest potential for lead optimization, though direct data on this specific compound is limited.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the thiazepane ring adopts multiple conformations?

  • Multi-conformer refinement : Use SHELXL’s TWIN/BASF commands to model disorder, especially if the chlorophenyl group induces steric strain .
  • DFT calculations : Compare experimental bond angles with computational models (e.g., Gaussian 16) to validate low-energy conformers .
  • Cross-validation : Overlay NMR-derived NOE data with crystallographic models to confirm dominant conformations .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising target binding?

  • Prodrug design : Introduce phosphate esters at the pyrazole carbonyl group, which hydrolyze in vivo .
  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .
  • SAR-guided substitution : Replace 2-chlorophenyl with 2-fluoro analogs to balance lipophilicity (LogP reduction by 0.5 units) while retaining affinity .

Q. How do electronic effects of the 3,5-dimethylpyrazole group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The dimethyl groups reduce nucleophilicity at the pyrazole nitrogen, favoring selective acylation over alkylation .
  • Electron-withdrawing effects : The carbonyl group activates the thiazepane sulfur for oxidation to sulfone derivatives (e.g., using m-CPBA) .
  • Computational modeling : HOMO-LUMO gaps (calculated via DFT) predict regioselectivity in Suzuki-Miyaura couplings .

Q. What methodologies address discrepancies in biological assay results between in vitro and in vivo models?

  • Metabolic profiling : Use LC-MS to identify rapid hepatic clearance of the thiazepane ring, necessitating structural stabilization (e.g., deuteration at labile positions) .
  • Protein binding assays : Quantify serum albumin affinity via SPR; high binding (>90%) may reduce free drug concentration in vivo .
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using PK/PD modeling to account for tissue penetration barriers .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting SAR data between this compound and its 2-fluorophenyl analog?

  • Comparative binding assays : Co-crystal structures with the target protein (e.g., kinase) reveal chlorine’s role in hydrophobic pocket filling vs. fluorine’s electrostatic effects .
  • Free-energy perturbation (FEP) : Simulations quantify ΔΔG contributions of substituents, explaining potency differences .
  • Meta-analysis : Aggregate data from analogous compounds (e.g., 7-aryl-1,4-thiazepanes) to identify trends in substituent size/electronic effects .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) using a central composite design to identify critical factors .
  • In-line PAT (Process Analytical Technology) : Monitor reactions via FTIR or Raman spectroscopy to ensure consistent intermediate formation .
  • Quality-by-design (QbD) : Define a design space for purity (>98%) and yield (>70%) using risk assessment matrices .

Structural and Mechanistic Insights

Q. How does the 1,4-thiazepane ring’s conformational flexibility impact drug-target interactions?

  • Molecular dynamics simulations : Reveal ring puckering modes (e.g., chair vs. boat) that modulate binding pocket fit .
  • Pharmacophore mapping : The sulfur atom’s lone pairs participate in hydrogen bonds with Asp/Glu residues in target enzymes .
  • Cryo-EM studies : Resolve transient interactions in membrane-bound targets (e.g., GPCRs), highlighting the chlorophenyl group’s role in allosteric modulation .

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